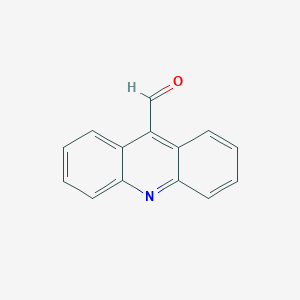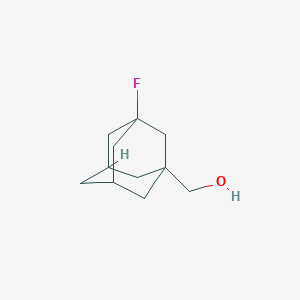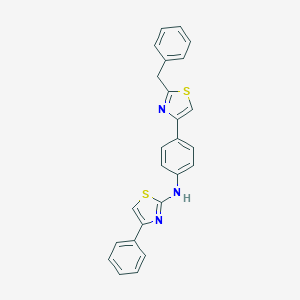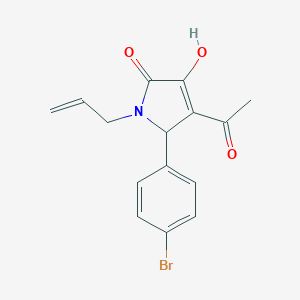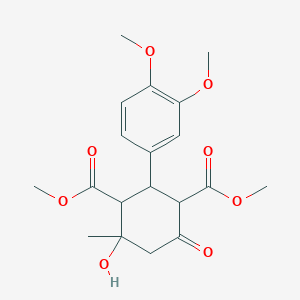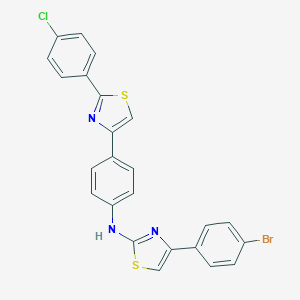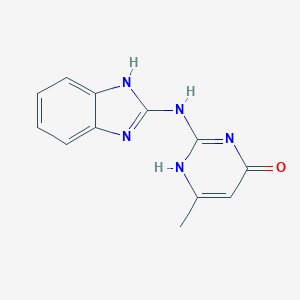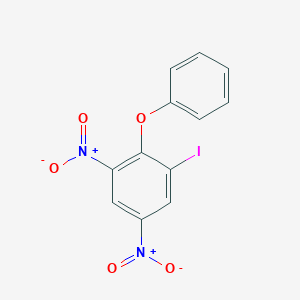
Benzene, 1-iodo-3,5-dinitro-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, which involves the use of various reagents and reaction conditions. Once synthesized, it can be used in a range of scientific applications, including as a reagent in organic synthesis, as a precursor to other compounds, and as a tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is not well understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can then have downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. It has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is its versatility as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into a range of compounds, which can then be used for a variety of applications. However, one limitation of this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a range of future directions for the study of Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. One potential direction is the development of more efficient and sustainable synthesis methods. Another direction is the study of the compound's mechanisms of action and its potential applications in the treatment of diseases such as cancer and inflammation. Finally, there is a need for more research on the toxicity of this compound and its potential effects on human health.
Métodos De Síntesis
The synthesis of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- involves a multi-step process that starts with the reaction of 4-nitrophenol with iodine and potassium iodide to form 4-iodo-2-nitrophenol. This intermediate is then reacted with 1,3-dinitrochlorobenzene in the presence of a base to form Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has a range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into other compounds, which can then be used for a range of applications, including as ligands in catalysis, as precursors to other compounds, and as tools for studying biological systems.
Propiedades
Número CAS |
89563-22-4 |
|---|---|
Nombre del producto |
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- |
Fórmula molecular |
C12H7IN2O5 |
Peso molecular |
386.1 g/mol |
Nombre IUPAC |
1-iodo-3,5-dinitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H |
Clave InChI |
VDTKZNVXBILUPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



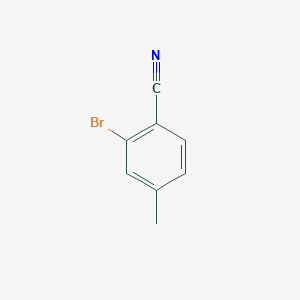
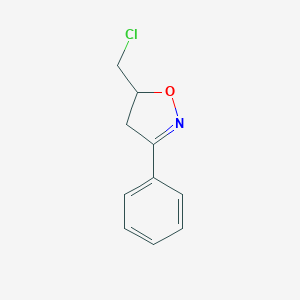
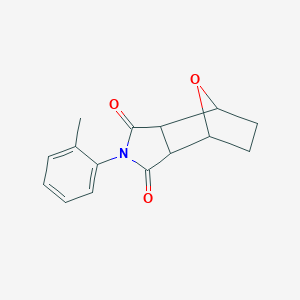
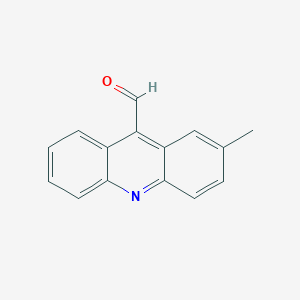
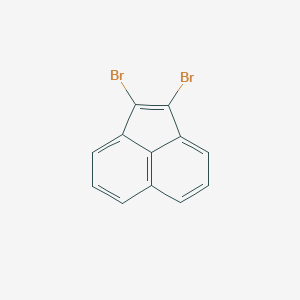
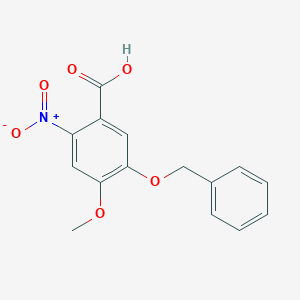
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
